Potassium 1,3-benzoxazole-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The exact molecular structure of “Potassium 1,3-benzoxazole-2-sulfonate” is not available in the sources I found.Aplicaciones Científicas De Investigación

Antioxidant Capacity Assays

Potassium 1,3-benzoxazole-2-sulfonate derivatives play a critical role in antioxidant capacity assays. The ABTS/PP decolorization assay, which uses derivatives such as 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate and 3-ethyl-2-imino-1,3-benzothiazoline-6-sulfonate, helps in understanding the antioxidant capacity of compounds. This methodology is crucial for elucidating the reaction pathways antioxidants undergo and offers insights into the specificity and relevance of oxidative degradation products in various antioxidants, highlighting the complexity of accurately comparing antioxidant capacity across different compounds (Ilyasov et al., 2020).

Carbonic Anhydrase Inhibition for Cancer Therapy

Research into glycoconjugate benzene sulfonamides, which include this compound derivatives, demonstrates potential applications in cancer therapy. These compounds are evaluated for their inhibitory effects on human carbonic anhydrase isozymes, particularly hCA IX, which is overexpressed in hypoxic tumors. The studies suggest a promising avenue for developing new cancer therapies based on the selective inhibition of tumor-associated carbonic anhydrases, highlighting the importance of stereochemical diversity in the effectiveness of these inhibitors (Wilkinson et al., 2006).

Synthesis of Heterocyclic Sulfonates

This compound is integral in the synthesis of heterocyclic sulfonates, demonstrating a Mn(OAc)3-promoted sulfonation-cyclization cascade using potassium metabisulfite. This method facilitates the construction of various heterocyclic frameworks with the introduction of sulfonic moieties in a single step, showcasing the compound's versatility in organic synthesis and the potential for creating a wide array of structurally diverse sulfonates (Han et al., 2022).

Antimicrobial and Antifungal Activities

The synthesis of novel potassium salts of 4-substituted aminoazo-benzenesulfonic acids, through reactions involving this compound derivatives, illustrates their potential anti-inflammatory and antimicrobial activities. These compounds have shown promising results in biological testing against various pathogens, indicating their potential as leads for developing new antimicrobial agents (Kažemėkaitė et al., 2002).

Synthesis of Benzoxazole Derivatives

This compound derivatives are employed in the efficient synthesis of benzoxazole derivatives, showcasing the compound's utility in creating pharmacologically relevant structures. This process highlights the adaptability and efficiency of using this compound in organic synthesis, contributing to the development of new chemical entities with potential biological applications (Chikhale et al., 2017).

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions in this field might involve the development of new synthetic strategies and the exploration of their biological activities.

Mecanismo De Acción

Target of Action

Potassium 1,3-benzoxazole-2-sulfonate is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Pharmacokinetics

The pharmacokinetics of a compound are directly related to its structure

Result of Action

Benzoxazole derivatives have been found to have promising bioactivities, with some showing potent antimicrobial activity and others demonstrating significant anticancer activity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Potassium 1,3-benzoxazole-2-sulfonate are not well-studied. Benzoxazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions often involve hydrogen bonding, as the benzoxazole scaffold contains hydrogen bond acceptors .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Benzoxazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Benzoxazole derivatives have been shown to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Benzoxazole derivatives have been found to target a wide range of metabolic pathways in cancer pathology .

Propiedades

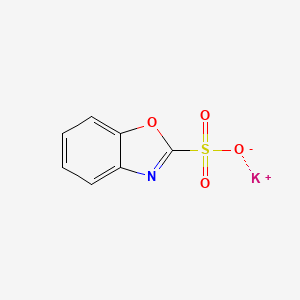

IUPAC Name |

potassium;1,3-benzoxazole-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMAJPMODUCLFV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2969502.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)